molecular formula C11H10F6O B071174 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol CAS No. 184888-50-4

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B071174
CAS No.: 184888-50-4
M. Wt: 272.19 g/mol
InChI Key: MBQJJEHEDHLDBO-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry. Its key structural feature is the presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, which significantly influences the compound's lipophilicity, metabolic stability, and binding affinity. This makes it a privileged scaffold in the design and development of bioactive molecules, particularly in pharmaceutical research for targeting enzymes and receptors where enhanced electronic and steric properties are desired. Researchers utilize this compound in the synthesis of more complex ligands, agrochemicals, and materials science applications. The propanol side chain provides a handle for further functionalization, such as oxidation to the corresponding ketone or conversion to various esters and ethers, allowing for the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQJJEHEDHLDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742097-70-7
Record name 742097-70-7
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Preparation Methods

Reaction Conditions and Outcomes

ParameterValue
CatalystRuCl(S,S)-TsDPEN
ReductantHCOONa (sodium formate)
SolventIsopropanol/H2O (1:1)
Temperature40°C
Time12 hours
Yield92%
Enantiomeric Excess (ee)98%

This method achieves high stereoselectivity but requires optimization for propan-1-ol derivatives by substituting acetyl groups with propionyl analogues.

Grignard Reaction with Fluorinated Aromatic Electrophiles

The Grignard addition to 3,5-bis(trifluoromethyl)benzaldehyde provides a direct route to the target alcohol. A modified procedure from the RSC Supporting Information involves reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with isopropylmagnesium chloride to generate a Grignard reagent, which is subsequently quenched with propionaldehyde.

Key Optimization Parameters

FactorImpact on Yield
Electrophile ReactivityHigher with trifluoromethyl groups
Solvent PolarityTHF enhances nucleophilicity
Temperature Control−10°C prevents side reactions
Workup ProtocolSaturated NH4Cl ensures purity

This method yields 78–85% product but faces challenges in controlling regioselectivity due to steric hindrance from trifluoromethyl groups.

Biocatalytic Synthesis Using Engineered Enzymes

Biocatalysis offers an eco-friendly alternative, leveraging alcohol dehydrogenases (ADHs) for ketone reduction. A study adapted from vulcanchem.com employs Lactobacillus brevis ADH in a deep-eutectic solvent (DES) system to reduce 3,5-bis(trifluoromethyl)propanal.

Performance Metrics in DES vs. Aqueous Systems

MetricDES SystemAqueous System
Conversion Rate94%68%
Catalyst Lifetime8 cycles3 cycles
Space-Time Yield12 g/L·h5 g/L·h

The DES system (choline chloride/glycerol) stabilizes the enzyme and improves substrate solubility, achieving 94% conversion with 99% ee.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow hydrogenation process using Raney nickel catalysts at elevated pressures (20 bar H2) demonstrates viability for large batches:

Pilot Plant Data (500 kg Batch)

ParameterValue
Reactor TypeFixed-Bed Continuous Flow
Catalyst Loading5 wt%
Residence Time30 minutes
Throughput15 kg/h
Purity99.2%

This method reduces solvent waste by 60% compared to batch processes but requires stringent control over catalyst deactivation from fluorine leaching.

Comparative Analysis of Synthesis Methods

MethodYieldee (%)ScalabilityCost Index
Catalytic Hydrogenation9298Moderate$$$
Grignard Addition85N/AHigh$$
Biocatalysis9499Low$$$$
Industrial Hydrogenation95N/AVery High$

Catalytic methods balance yield and enantioselectivity, while industrial hydrogenation excels in throughput. Biocatalysis remains niche due to high enzyme costs but is preferred for chiral synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of NK-1 receptor antagonists, which are therapeutic agents effective in treating pain, inflammation, and nausea associated with chemotherapy . The compound's trifluoromethyl groups enhance its biological activity and lipophilicity, making it suitable for drug development.

Organic Synthesis

The compound is employed as a chiral building block in asymmetric synthesis. It has been used in the asymmetric alkylation of aldehydes via the Et2_2Zn method, demonstrating high selectivity and yield . This application is crucial for producing enantiomerically pure compounds that are essential in pharmaceuticals.

Material Science

Due to its unique electronic properties imparted by the trifluoromethyl groups, 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol is investigated for use in advanced materials. Its potential applications include coatings and polymers that require enhanced thermal stability and chemical resistance.

Case Study 1: Synthesis of Chiral Intermediates

A study published in the Journal of Organic Chemistry highlighted the synthesis of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a key intermediate for the antiemetic drug EMEND. The compound was synthesized with a yield exceeding 98% and an enantiomeric excess (ee) greater than 99%, showcasing its utility in pharmaceutical applications .

Case Study 2: NK-1 Receptor Antagonists

Research focused on NK-1 receptor antagonists demonstrated that derivatives of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol exhibited significant efficacy in preclinical models for treating nausea and vomiting induced by chemotherapy. The structural modifications utilizing this compound led to improved pharmacokinetic profiles .

Mechanism of Action

The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol with structurally analogous compounds, focusing on molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Similarities/Differences CAS No. Reference
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol C₁₁H₁₀F₆O 284.19 Secondary alcohol Reference compound; linear propanol chain Not provided
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone C₁₀H₆F₆O 256.14 Ketone Replaces –OH with carbonyl; shorter chain 30071-93-3
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol C₁₀H₈F₆O 258.16 Primary alcohol Ethanol chain; stereospecific (≥99.7% ee) 127852-28-2
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one C₁₁H₈F₆O 282.18 Ketone Propanone chain; lacks hydroxyl group 85068-34-4
1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol C₁₂H₁₂F₆O 298.22 Secondary alcohol Branched chain; lower synthesis yield (28%) Not provided

Key Findings:

Functional Group Impact: Alcohol vs. Ketone: The substitution of the hydroxyl group with a ketone (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone) reduces polarity and alters reactivity, favoring nucleophilic additions over hydrogen-bonding interactions .

Synthetic Efficiency: Linear propanol derivatives (e.g., the target compound) achieve higher yields (43%) compared to branched variants (28%) due to reduced steric hindrance during Grignard reactions .

Stereochemical Considerations: Chiral centers in ethanol derivatives (e.g., (R)-enantiomer) are critical for pharmaceutical applications, as seen in Aprepitant intermediates .

Physicochemical Properties :

  • Lipophilicity : Increased fluorine content (six F atoms in all listed compounds) enhances lipid solubility, improving blood-brain barrier penetration .
  • Thermal Stability : Ketones (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one) generally exhibit higher melting points than alcohols due to stronger intermolecular forces .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is an organic compound notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring linked to a propanol moiety. This configuration imparts significant biological activity and potential therapeutic applications. The compound's molecular formula is C₁₁H₈F₆O, with a molecular weight of 270.17 g/mol.

The biological activity of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is primarily attributed to its lipophilicity , which enhances its ability to penetrate cell membranes and interact with intracellular targets. The trifluoromethyl groups increase the compound's reactivity and stability, allowing it to modulate enzyme activities and influence various metabolic pathways within cells .

Key Interactions

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. For instance, studies have shown that related compounds can inhibit steroid 5α-reductase type 1 (SRD5A1), which is involved in androgen metabolism .
  • Cell Signaling Pathways : By affecting cellular signaling pathways, this compound may influence processes such as hormone regulation and metabolic control.

Biological Activity Overview

The biological activities of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol can be categorized into several key areas:

Activity Type Description
Enzyme Inhibition Potential inhibition of SRD5A1, leading to reduced dihydrotestosterone (DHT) production .
Antimicrobial Properties Investigated for potential antimicrobial effects due to its structural characteristics.
Pharmaceutical Applications Explored as a building block in drug development due to its unique properties .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with derivatives of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol:

  • Inhibition of SRD5A1 : A derivative containing the trifluoromethyl group was shown to inhibit SRD5A1 with an IC50 value of 1.44 ± 0.13 µM, indicating potent activity against this enzyme while maintaining low cytotoxicity (IC50 of 29.99 ± 8.69 µM) .
  • Cell Viability Studies : In HaCaT cells treated with the compound at various concentrations (0.2–2.5 µM), significant inhibition of DHT production was observed without substantial cytotoxic effects at lower concentrations, suggesting a favorable therapeutic index .
  • Mechanistic Insights : The inhibition mechanism appears to involve both direct enzyme suppression and modulation of SRD5A1 expression levels over time, indicating a multifaceted approach to enzyme regulation .

Applications in Research and Industry

The compound has diverse applications across various fields:

  • Chemical Synthesis : Serves as an intermediate in organic synthesis and as a reagent in chemical reactions due to its high stability and reactivity.
  • Biological Research : Used in studies focusing on enzyme-catalyzed reactions and metabolic pathways, providing insights into cellular processes influenced by fluorinated compounds .
  • Pharmaceutical Development : Investigated for potential therapeutic properties, particularly in conditions related to androgen metabolism and other hormonal disorders .

Q & A

Q. Table 1: Common Impurities and Mitigation Strategies

Impurity TypeSourceMitigation Strategy
Unreacted benzene derivativeIncomplete substitutionExtended reaction time (24–48 hrs)
DiastereomersPoor stereocontrolChiral resolution via HPLC
Moisture degradationHygroscopic intermediatesSchlenk line techniques

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural confirmation : Use 1H^{1}\text{H} NMR (δ 7.8–8.2 ppm for aromatic protons) and 19F^{19}\text{F} NMR (δ −60 to −65 ppm for CF₃ groups) .
  • Purity assessment : GC-MS with electron ionization (EI) at 70 eV; monitor for molecular ion [M]⁺ at m/z 258.15 .
  • Chirality verification : Polarimetry ([α]D_{D} values) and circular dichroism (CD) for enantiomeric excess (ee) determination .

Basic: How should stability and storage conditions be managed to prevent degradation?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber glass vials to block light-induced radical reactions .
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong bases, which may cleave the propanol moiety .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced: What strategies enable stereoselective synthesis of enantiopure forms?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during alkylation .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis .
  • Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzyme systems for racemization control .

Key Reference Data:

  • Enantiomer separation achieved via Chiralpak IA (hexane:IPA = 90:10, 1.0 mL/min), retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .

Advanced: How do computational models explain the reactivity of trifluoromethyl groups in this compound?

Methodological Answer:

  • DFT calculations : Analyze electron-withdrawing effects of CF₃ groups using Gaussian09 (B3LYP/6-311+G(d,p)). Results show decreased electron density at the para position, directing electrophilic attacks .
  • Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
  • Docking studies : Model interactions with cytochrome P450 enzymes to assess metabolic stability .

Advanced: How can researchers resolve contradictions in toxicity and stability data across studies?

Methodological Answer:

  • Data reconciliation : Compare experimental conditions (e.g., impurity profiles in commercial batches vs. in-house syntheses) .
  • Toxicology assays : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to address discrepancies in genotoxicity reports .
  • Degradation analysis : Use LC-QTOF-MS to identify hydrolytic byproducts (e.g., trifluoroacetic acid) under acidic/basic conditions .

Q. Table 2: Contradictory Findings and Solutions

IssueConflicting EvidenceResolution Approach
Acute toxicity variabilitySupplier-dependent impuritiesIn-house synthesis + HPLC-UV/ELSD
Stability in DMSORadical formation at >10 mMLower stock concentrations (1–5 mM)

Advanced: What methodologies are used to study fluorophilic interactions in catalytic applications?

Methodological Answer:

  • Fluorous-phase synthesis : Utilize perfluorinated solvents (e.g., FC-72) to enhance catalyst recovery in asymmetric hydrogenation .
  • NMR titration : Measure 19F^{19}\text{F} chemical shift changes to quantify binding affinity with fluorinated ligands .
  • X-ray crystallography : Resolve CF₃⋯π interactions in co-crystals with aromatic amino acids (e.g., tryptophan) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol
Reactant of Route 2
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol

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